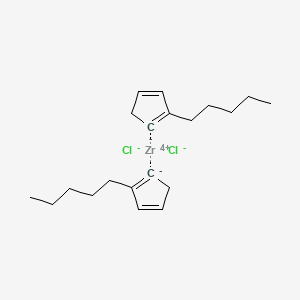

ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethylenebis(1-indenyl)titanium(IV) dichloride involves strategic methods to ensure the formation of the desired metallocene compound. Kelly et al. (2003) describe a short synthesis route that relies on efficient alkylation and subsequent conversion steps, highlighting the importance of precise chemical reactions to achieve the target structure (Kelly et al., 2003). Similarly, Wild et al. (1982) provide insights into the synthesis and molecular structures of chiral ansa-titanocene derivatives, demonstrating the versatility of synthetic approaches for producing ethylenebis(1-indenyl)titanium(IV) dichloride and its derivatives (Wild et al., 1982).

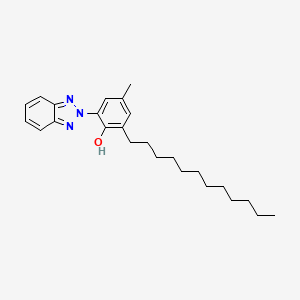

Molecular Structure Analysis

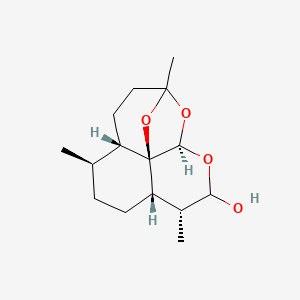

The molecular structure of ethylenebis(1-indenyl)titanium(IV) dichloride is characterized by its ansa-metallocene framework, where the titanium center is coordinated to two indenyl ligands bridged by an ethylene group. Halterman et al. (1998) delve into the structural details of metallocenes, providing valuable information on their symmetry and the coordination environment around the metal center (Halterman et al., 1998).

Chemical Reactions and Properties

Ethylenebis(1-indenyl)titanium(IV) dichloride engages in various chemical reactions, primarily serving as a catalyst in polymerization processes. Alt et al. (2001) highlight its role in ethylene polymerization, emphasizing the influence of ligand substituents on catalytic activity (Alt et al., 2001).

Physical Properties Analysis

The physical properties of ethylenebis(1-indenyl)titanium(IV) dichloride, such as solubility, melting point, and stability, are crucial for its handling and application in catalysis. Collins et al. (1988) revisited the X-ray structures of related compounds, providing insights that can be extrapolated to understand the physical characteristics of ethylenebis(1-indenyl)titanium(IV) dichloride (Collins et al., 1988).

Chemical Properties Analysis

The chemical properties, including reactivity and catalytic performance of ethylenebis(1-indenyl)titanium(IV) dichloride, are central to its applications. Studies like those by Fachinetti et al. (1976) offer a glimpse into the reactivity and potential catalytic applications of titanium(IV) complexes, shedding light on the versatile chemical properties of these compounds (Fachinetti et al., 1976).

Mechanism of Action

Target of Action

Ethylenebis(1-indenyl)titanium(IV) dichloride is a catalyst . As a catalyst, its primary targets are the reactants in the chemical reactions it facilitates. It interacts with these reactants to lower the activation energy of the reaction and increase the rate of the reaction.

Mode of Action

The compound interacts with its targets by forming temporary bonds. This interaction changes the structure of the reactants, making it easier for them to react with each other. After the reaction is complete, the catalyst is released unchanged, ready to facilitate another reaction.

Pharmacokinetics

Result of Action

The primary result of the action of ethylenebis(1-indenyl)titanium(IV) dichloride is the acceleration of the chemical reaction it catalyzes. It enables the reaction to proceed at a faster rate or under milder conditions than would be possible without the catalyst.

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE can be achieved through a Grignard reaction followed by a metathesis reaction.", "Starting Materials": [ "1-bromo-2-methylbenzene", "magnesium", "1-indenyl chloride", "titanium tetrachloride", "ethylene" ], "Reaction": [ "Step 1: Preparation of phenylmagnesium bromide by reacting 1-bromo-2-methylbenzene with magnesium in anhydrous ether.", "Step 2: Reaction of phenylmagnesium bromide with 1-indenyl chloride to form 1-indenylphenylmethane.", "Step 3: Reaction of 1-indenylphenylmethane with titanium tetrachloride to form 1-indenylphenylmethyltitanium trichloride.", "Step 4: Addition of ethylene to 1-indenylphenylmethyltitanium trichloride to form ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE." ] } | |

CAS RN |

112531-76-7 |

Product Name |

ETHYLENEBIS(1-INDENYL)TITANIUM(IV) DICHLORIDE |

Molecular Formula |

C20H16Cl2Ti 10* |

Molecular Weight |

375.11 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)

![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)